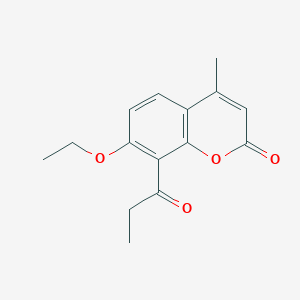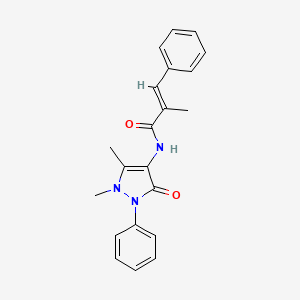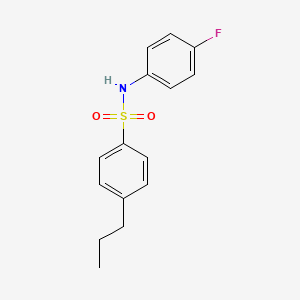
7-ethoxy-4-methyl-8-propionyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-ethoxy-4-methyl-8-propionyl-2H-chromen-2-one, also known as EPMC, is a synthetic compound that belongs to the class of coumarin derivatives. EPMC has been widely studied due to its potential applications in various fields such as medicine, agriculture, and food industry.
Applications De Recherche Scientifique
7-ethoxy-4-methyl-8-propionyl-2H-chromen-2-one has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In agriculture, this compound has been found to possess insecticidal and antifungal properties. It can potentially be used as a natural pesticide to control pests and fungal infections in crops.
In the food industry, this compound has been studied for its potential use as a food preservative. It has been found to possess antimicrobial properties and can potentially be used to extend the shelf life of food products.
Mécanisme D'action
The mechanism of action of 7-ethoxy-4-methyl-8-propionyl-2H-chromen-2-one is not fully understood. However, it has been proposed that this compound exerts its biological effects through the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cancer cell growth. This compound has also been found to improve cognitive function and protect against neurodegeneration. In addition, this compound has been found to possess insecticidal and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-ethoxy-4-methyl-8-propionyl-2H-chromen-2-one in lab experiments is its potential to target multiple pathways and enzymes. This makes it a promising candidate for the development of drugs for various diseases. Another advantage is its relatively low toxicity compared to other coumarin derivatives.
One limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of studies on the long-term effects of this compound on human health.
Orientations Futures
There are several future directions for the study of 7-ethoxy-4-methyl-8-propionyl-2H-chromen-2-one. One direction is the development of this compound-based drugs for the treatment of various diseases such as cancer, neurodegenerative diseases, and inflammatory disorders. Another direction is the study of this compound's potential as a natural pesticide in agriculture. Further research is also needed to fully understand the mechanism of action of this compound and its long-term effects on human health.
Méthodes De Synthèse
7-ethoxy-4-methyl-8-propionyl-2H-chromen-2-one can be synthesized through a multi-step process starting with the reaction of 4-methyl-7-hydroxycoumarin with ethyl bromoacetate to obtain ethyl 4-methyl-7-oxo-2H-chromene-2-carboxylate. The obtained compound is then reacted with sodium ethoxide and propionyl chloride to form this compound.
Propriétés
IUPAC Name |
7-ethoxy-4-methyl-8-propanoylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-4-11(16)14-12(18-5-2)7-6-10-9(3)8-13(17)19-15(10)14/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAPRIKCOGGCNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC2=C1OC(=O)C=C2C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-fluorophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5740969.png)

![2-({5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}amino)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5740982.png)
![N-ethyl-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5740989.png)
![1-{4-[(4-nitrophenoxy)methyl]phenyl}ethanone](/img/structure/B5740993.png)

![N-cyclopentyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5740998.png)
![N'-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5740999.png)
![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5741017.png)


